1,3-Dimethyl-1H-pyrazole hydrochloride 1,3-Dimethyl-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400423
InChI: InChI=1S/C5H8N2.ClH/c1-5-3-4-7(2)6-5;/h3-4H,1-2H3;1H
SMILES:
Molecular Formula: C5H9ClN2
Molecular Weight: 132.59 g/mol

1,3-Dimethyl-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC20400423

Molecular Formula: C5H9ClN2

Molecular Weight: 132.59 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-1H-pyrazole hydrochloride -

Specification

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
IUPAC Name 1,3-dimethylpyrazole;hydrochloride
Standard InChI InChI=1S/C5H8N2.ClH/c1-5-3-4-7(2)6-5;/h3-4H,1-2H3;1H
Standard InChI Key FEXJCHDDGWUCAI-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrazole ring substituted with methyl groups at the 1- and 3-positions, coupled with a hydrochloride counterion. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C5H8N2.ClH/c1-5-3-4-7(2)6-5;/h3-4H,1-2H3;1H

  • SMILES: CC1=NN(C=C1)C.Cl .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight132.59 g/mol
Proton Affinity933.9 kJ/mol
Gas Basicity902.3 kJ/mol
SolubilityHigh in water, polar solvents

The hydrochloride salt form improves stability and facilitates purification, critical for industrial applications .

Synthesis and Production

Synthetic routes to 1,3-dimethyl-1H-pyrazole hydrochloride typically involve the acid-catalyzed cyclization of hydrazine derivatives with diketones or alkynes. A notable method employs 1,3-dimethylpyrazole treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt . The Royal Society of Chemistry highlights cerium-based catalysts for pyrazole synthesis, though adaptations for this specific compound require further optimization .

Key Reaction Steps:

  • Cyclization of acetylacetone with methylhydrazine to form 1,3-dimethylpyrazole.

  • Protonation with HCl to yield the hydrochloride salt .

Industrial production emphasizes scalability through continuous flow reactors, ensuring consistent purity (>95%) validated via HPLC and NMR .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. Its methyl groups and nitrogen-rich core enable interactions with enzymes and receptors, making it a candidate for antiviral and anti-inflammatory drug development .

Agrochemical Development

In agrochemistry, derivatives of 1,3-dimethyl-1H-pyrazole hydrochloride exhibit herbicidal and fungicidal activities. The chloromethyl group enhances reactivity with plant pathogens, though field efficacy studies remain ongoing.

Organic Synthesis

The hydrochloride salt participates in nucleophilic substitution and coupling reactions. For example, it reacts with amines to form pyrazole-amide derivatives, useful in polymer chemistry .

Biological Activity and Mechanisms

While direct biological data on 1,3-dimethyl-1H-pyrazole hydrochloride is limited, structural analogs demonstrate notable activities:

Table 2: Comparative Biological Activities of Pyrazole Derivatives

CompoundActivityIC₅₀/EC₅₀Source
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazoleAntitumor (MCF-7 cells)15 µM
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazoleAnti-inflammatory32 µg/mL (MIC)

The hydrochloride’s electrophilic chloromethyl group may facilitate covalent binding to biological targets, though in vitro toxicology profiles are pending .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesReactivity
1,3-DimethylpyrazoleC₅H₈N₂Lacks hydrochloride; lower solubilityModerate
5-Bromo-1,3-dimethyl-1H-pyrazoleC₅H₇BrN₂·HClBromine substituent enhances electrophilicityHigh
4-(Chloromethyl)phenyl derivativeC₁₂H₁₄Cl₂N₂Aromatic chloromethyl group; higher molecular weightVersatile in cross-coupling

The hydrochloride salt’s superior solubility and stability make it preferable for aqueous-phase reactions compared to non-ionic analogs .

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